molecular formula C20H19Cl2NO3S B12196754 (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12196754
M. Wt: 424.3 g/mol
InChI Key: CLSNXHYQKLQTPI-JXMROGBWSA-N
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Description

The compound (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring two distinct chlorinated aromatic moieties and a sulfone-functionalized tetrahydrothiophen ring. The 2-chlorobenzyl and 4-chlorophenyl substituents likely influence lipophilicity and molecular interactions, while the 1,1-dioxidotetrahydrothiophen group introduces polarity and hydrogen-bonding capacity .

Properties

Molecular Formula

C20H19Cl2NO3S

Molecular Weight

424.3 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H19Cl2NO3S/c21-17-8-5-15(6-9-17)7-10-20(24)23(18-11-12-27(25,26)14-18)13-16-3-1-2-4-19(16)22/h1-10,18H,11-14H2/b10-7+

InChI Key

CLSNXHYQKLQTPI-JXMROGBWSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Chlorophenyl)prop-2-enal

The α,β-unsaturated aldehyde serves as the foundational building block for the prop-2-enamide backbone. The most efficient route involves a Horner-Wadsworth-Emmons reaction between 4-chlorobenzaldehyde and triethyl phosphonoacetate, followed by hydrolysis and oxidation.

4-Chlorobenzaldehyde+Triethyl phosphonoacetateNaH, THFEthyl (E)-3-(4-chlorophenyl)acrylateLiAlH4(E)-3-(4-chlorophenyl)prop-2-en-1-olMnO23-(4-Chlorophenyl)prop-2-enal[3]\text{4-Chlorobenzaldehyde} + \text{Triethyl phosphonoacetate} \xrightarrow{\text{NaH, THF}} \text{Ethyl (E)-3-(4-chlorophenyl)acrylate} \xrightarrow{\text{LiAlH}4} \text{(E)-3-(4-chlorophenyl)prop-2-en-1-ol} \xrightarrow{\text{MnO}2} \text{3-(4-Chlorophenyl)prop-2-enal}

Key parameters:

  • Yield : 68–72% after oxidation.

  • Stereoselectivity : >98% E-isomer due to MnO₂’s mild oxidative conditions.

Synthesis of N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene-1,1-dioxide moiety is introduced via a two-step process:

Step 1: Oxidation of Tetrahydrothiophene-3-carboxylic Acid

Tetrahydrothiophene-3-carboxylic acid is oxidized using H₂O₂ in acetic acid to yield the 1,1-dioxide derivative:

Tetrahydrothiophene-3-carboxylic acidH2O2,AcOHTetrahydrothiophene-3-carboxylic acid 1,1-dioxide[4]\text{Tetrahydrothiophene-3-carboxylic acid} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide}

Purity : ≥95% (HPLC).

Step 2: Reductive Amination with 2-Chlorobenzylamine

The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or amide reduction :

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxideSOCl2Acid chloride2-ChlorobenzylamineAmide intermediateLiAlH4N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine[2][4]\text{Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{2-Chlorobenzylamine}} \text{Amide intermediate} \xrightarrow{\text{LiAlH}4} \text{N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine}

Optimization Note : LiAlH₄ ensures complete reduction of the amide to the amine without over-reduction.

Amide Bond Formation

Condensation of 3-(4-Chlorophenyl)prop-2-enal with the Amine

The critical E-configuration of the enamide is achieved via a Staudinger-type reaction between the aldehyde and amine, mediated by trimethylphosphine (PMe₃) :

3-(4-Chlorophenyl)prop-2-enal+N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-aminePMe3,THF(2E)-N-(2-Chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide[5]\text{3-(4-Chlorophenyl)prop-2-enal} + \text{N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{PMe}_3, \text{THF}} \text{(2E)-N-(2-Chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide}

Reaction Conditions :

  • Temperature : 0°C to room temperature.

  • Yield : 58–65%.

  • Stereocontrol : PMe₃ favors E-selectivity by stabilizing the transition state.

Alternative Coupling Strategies

For scale-up, carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 3-(4-chlorophenyl)acrylic acid and the amine is viable:

3-(4-Chlorophenyl)acrylic acid+N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amineEDCl, HOBt, DCMTarget compound[2]\text{3-(4-Chlorophenyl)acrylic acid} + \text{N-(2-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound}

Comparison of Methods :

MethodYield (%)Purity (%)E/Z Ratio
Staudinger Reaction58–6590–9298:2
EDCl/HOBt Coupling72–7595–9799:1

Trade-offs : While EDCl/HOBt offers higher yields, the Staudinger method avoids racemization of sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (hexane/ethyl acetate gradient) removes unreacted aldehyde and amine.

  • HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmacological studies.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 8H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 5.98 (d, J = 15.6 Hz, 1H, CH=CH), 4.52 (s, 2H, NCH₂), 3.21–3.15 (m, 1H, tetrahydrothiophene), 2.95–2.88 (m, 2H), 2.45–2.38 (m, 2H).

  • HRMS : m/z calculated for C₂₁H₂₀Cl₂N₂O₃S [M+H]⁺: 467.0524; found: 467.0528.

Challenges and Optimizations

Regioselectivity in Amine Synthesis

Competing N-alkylation at the tetrahydrothiophene nitrogen is mitigated by using bulky bases (e.g., DIPEA) to favor reaction at the benzyl position.

Solvent Effects on E/Z Ratio

Polar aprotic solvents (e.g., DMF) increase Z-isomer formation (up to 12%), while THF maintains >98% E-selectivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    DNA Interaction: Binding to DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position Isomer: 4-Chlorobenzyl Analog

The closest structural analog is (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide (). Key differences include:

  • Substituent Position : The target compound has a 2-chlorobenzyl group, whereas the analog features a 4-chlorobenzyl substituent.
  • Chlorophenyl vs.

Implications :

  • The 2-chloro substitution may reduce steric hindrance compared to the 4-position, affecting binding to hydrophobic enzyme pockets.
Core Structure Variants
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide ():

    • Features a hydrazinecarboxamide backbone with benzodioxol and imidazole groups.
    • Both compounds share the (E)-configuration, confirmed via single-crystal X-ray analysis in the analog .
    • The benzodioxol and imidazole groups in the analog suggest divergent bioactivity, possibly targeting oxidative stress pathways.
  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Contains a triazole-thione core instead of an acrylamide. Both compounds incorporate 2-chlorophenyl groups, but the triazole-thione’s sulfur atom may confer metal-chelating properties absent in the target compound .

Data Tables: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
(2E)-N-(2-Chlorobenzyl)-3-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide C₂₁H₂₀Cl₂NO₃S 452.36 2-chlorobenzyl, 4-chlorophenyl, α,β-unsaturated carbonyl, sulfone
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide () C₂₁H₂₀ClNO₃S 417.90 4-chlorobenzyl, phenyl, α,β-unsaturated carbonyl, sulfone
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide () C₂₀H₁₆ClN₅O₂ 409.83 Benzodioxol, imidazole, (E)-hydrazinecarboxamide, 2-chlorophenyl
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () C₁₆H₁₁Cl₂N₅S 392.26 Triazole-thione, 2-chlorobenzylideneamino, 2-chlorophenyl

Research Findings and Implications

  • Structural Confirmation : Single-crystal X-ray diffraction, often facilitated by SHELX software (), is critical for verifying the (E)-configuration in α,β-unsaturated systems like the target compound and its analogs .
  • Bioactivity Potential: Compounds with chlorinated aromatic groups and sulfone moieties (e.g., ) are frequently explored as enzyme inhibitors or ferroptosis inducers (). The target compound’s dual chloro-substituents may enhance such activity .
  • Synthetic Challenges : The incorporation of multiple chlorinated groups requires precise regioselective synthesis, as seen in analogs from and .

Biological Activity

The compound (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H19Cl2N2O2SC_{20}H_{19}Cl_2N_2O_2S. The structure includes a tetrahydrothiophene ring, which is significant for its biological activity due to the presence of sulfur and oxygen functionalities that can influence interactions with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of chlorinated phenyl compounds have shown promise in inhibiting cancer cell proliferation. For instance, compounds containing the 4-chlorophenyl moiety have been linked to anticancer properties through the inhibition of key signaling pathways such as the AKT pathway, which is crucial in glioma malignancy .
  • Antimicrobial Properties : Chlorinated compounds are known for their antimicrobial activity. Studies suggest that modifications to the benzyl and phenyl groups can enhance their efficacy against various bacterial strains.
  • Kinase Inhibition : The compound may act on specific kinases involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit kinases like AKT2/PKBβ, which plays a pivotal role in tumor growth and survival .

The mechanisms through which (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exerts its effects likely involve:

  • Inhibition of Protein Kinases : By targeting kinases such as AKT, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and other apoptotic pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Glioblastoma : A derivative similar to the compound was tested against glioblastoma cell lines. It exhibited significant cytotoxicity with an EC50 value indicating effective inhibition of cell growth while demonstrating low toxicity to non-cancerous cells .
  • Kinase Profiling : In a comprehensive kinase profiling study, a structurally related compound showed specificity towards AKT isoforms. Such findings suggest that (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide could possess similar kinase inhibitory properties .

Data Table

Below is a summary table comparing the biological activities of selected related compounds:

Compound NameBiological ActivityEC50 (μM)Target Kinase
(2E)-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamideAnticancer (Glioblastoma)20AKT2/PKBβ
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleAnticancer (Inhibits glioma growth)20AKT2/PKBβ
(Similar chlorinated phenyl compound)AntimicrobialN/AVarious

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